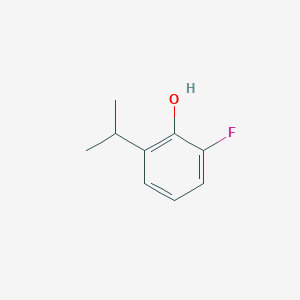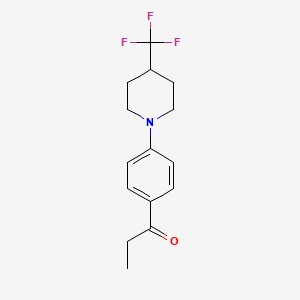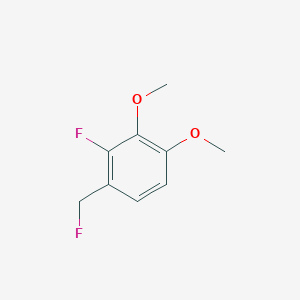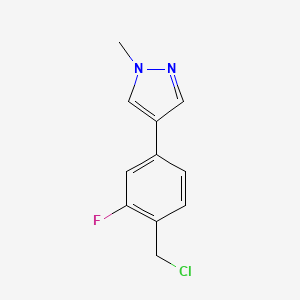
4-(4-(chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chloromethyl group and a fluorine atom on the phenyl ring, as well as a methyl group on the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Pyrazole Formation: The final step involves the cyclization of the intermediate compound with hydrazine or its derivatives under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones, and reduction reactions to remove the halogen atoms.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.
Oxidation Products: Alcohols or ketones, depending on the specific oxidizing agent and reaction conditions.
Reduction Products: Dehalogenated compounds or reduced pyrazole derivatives.
科学的研究の応用
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(4-(chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The presence of the chloromethyl and fluorine groups can enhance its binding affinity and selectivity towards certain molecular targets .
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-1-methyl-1H-pyrazole: Lacks the fluorine atom, which may result in different reactivity and biological activity.
4-(4-Fluorophenyl)-1-methyl-1H-pyrazole: Lacks the chloromethyl group, affecting its ability to undergo nucleophilic substitution reactions.
4-(4-(Bromomethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Uniqueness
The combination of the chloromethyl and fluorine groups in 4-(4-(chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole provides a unique set of chemical properties, making it a versatile compound for various synthetic and research applications. Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound in both academic and industrial settings .
特性
分子式 |
C11H10ClFN2 |
|---|---|
分子量 |
224.66 g/mol |
IUPAC名 |
4-[4-(chloromethyl)-3-fluorophenyl]-1-methylpyrazole |
InChI |
InChI=1S/C11H10ClFN2/c1-15-7-10(6-14-15)8-2-3-9(5-12)11(13)4-8/h2-4,6-7H,5H2,1H3 |
InChIキー |
MRIZHPLLIRLQOB-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)CCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


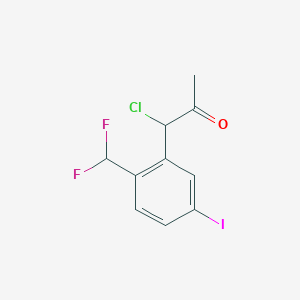
![2-Oxaspiro[3.4]octan-6-amine](/img/structure/B14039760.png)


